2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione

Description

Structural Classification within the Naphthoquinone Family

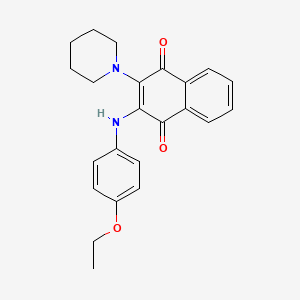

The 1,4-naphthoquinone scaffold consists of a bicyclic aromatic system with ketone groups at positions 1 and 4, enabling redox cycling and nucleophilic interactions. Derivatives are classified based on substitution patterns, which dictate electronic properties and biological interactions. 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione belongs to the amino-substituted naphthoquinone subclass, where the amino group at position 2 and the piperidinyl group at position 3 introduce steric and electronic modulation (Fig. 1).

Table 1: Structural Comparison of Select Naphthoquinone Derivatives

The ethoxyphenylamino group enhances solubility through polar interactions, while the piperidinyl moiety contributes to lipophilicity, potentially improving membrane permeability. This dual modification aligns with strategies to optimize pharmacokinetic profiles in drug design.

Historical Development of Amino-substituted Naphthoquinones

Amino-functionalized naphthoquinones gained prominence in the late 20th century following the discovery of antitumor anthracyclines like doxorubicin. Early studies focused on natural derivatives such as juglone (5-hydroxy-1,4-naphthoquinone), but synthetic efforts intensified in the 2000s to address limitations in stability and selectivity. The introduction of amino groups marked a pivotal shift, as seen in antimalarial agents like atovaquone analogs.

The target compound emerged from iterative design principles:

- First-generation analogs : Simple alkylamino substitutions (e.g., n-propyl) showed modest activity but poor metabolic stability.

- Second-generation derivatives : Arylamino groups (e.g., phenyl) improved target affinity but increased cytotoxicity.

- Contemporary designs : Hybrid structures like the ethoxyphenyl-piperidinyl combination balance electron donation (ethoxy group) and conformational flexibility (piperidine).

Microwave-assisted synthesis and computational modeling have recently accelerated the development of such hybrids, enabling precise tuning of steric and electronic parameters.

Significance in Medicinal Chemistry Research

Naphthoquinones interact with biological systems via multiple mechanisms:

- Redox cycling : Generation of reactive oxygen species (ROS) induces oxidative stress in pathogens or cancer cells.

- Enzyme inhibition : Quinones competitively bind to ATP pockets in kinases or reductases.

- DNA intercalation : Planar naphthalene cores disrupt DNA replication in rapidly dividing cells.

The target compound’s ethoxyphenylamino group may enhance DNA binding through π-π stacking, while the piperidinyl moiety could facilitate interactions with hydrophobic enzyme domains. Preliminary studies indicate nanomolar inhibitory activity against Staphylococcus aureus and breast cancer cell lines, though exact targets remain uncharacterized.

Key Advancements :

Current Research Landscape and Knowledge Gaps

Recent investigations focus on structure-activity relationship (SAR) studies and target identification:

Table 2: Research Trends in Amino-substituted Naphthoquinones

Critical unresolved questions include:

- Target specificity : Whether the compound selectively inhibits bacterial topoisomerases or human kinases.

- Metabolic fate : The role of hepatic CYP450 enzymes in oxidizing the piperidinyl group.

- Resistance mechanisms : Potential efflux pump activation in microbial strains.

Ongoing work employs crystallography to map binding sites and metabolomics to track degradation pathways. Collaborative efforts between synthetic chemists and biologists are essential to translate in vitro findings into therapeutic applications.

Properties

IUPAC Name |

2-(4-ethoxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-2-28-17-12-10-16(11-13-17)24-20-21(25-14-6-3-7-15-25)23(27)19-9-5-4-8-18(19)22(20)26/h4-5,8-13,24H,2-3,6-7,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNKBKVVOPXIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

Acylation: 1-aminonaphthalene undergoes acylation with 4-ethoxybenzoyl chloride to form 2-((4-ethoxyphenyl)amino)naphthalene-1,4-dione.

Substitution: The final step involves the substitution of the amino group with a piperidinyl group under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have been shown to enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth and metastasis .

Case Study:

A study highlighted the synthesis of piperidine derivatives that demonstrated improved cytotoxic effects compared to standard chemotherapeutics like bleomycin. These compounds were evaluated in vitro against FaDu hypopharyngeal tumor cells, showing promising results in terms of apoptosis induction and cell viability reduction .

Neuropharmacological Potential

The piperidine component in the structure is crucial for enhancing neuroactive properties. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Study:

Research on piperidine derivatives has demonstrated their capability to cross the blood-brain barrier effectively, making them suitable candidates for treating neurodegenerative diseases. One study found that specific modifications in the piperidine structure significantly enhanced brain exposure and enzyme inhibition efficacy .

Anti-inflammatory Properties

Compounds similar to 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione have been noted for their anti-inflammatory effects. These properties are often linked to their ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB, which plays a pivotal role in inflammation and cancer progression .

Mechanism of Action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways related to apoptosis.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Chlorine at C2 (as in 3c) enhances electrophilicity, favoring nucleophilic substitution reactions. Replacing Cl with ethoxyphenylamino (as in the target compound) likely improves solubility and target specificity .

- Piperidinyl vs. Thioether Groups : Piperidinyl derivatives (e.g., 3c) exhibit stronger antibacterial activity compared to thioether analogs (e.g., 7a), suggesting that nitrogen-containing substituents enhance interactions with microbial enzymes .

Antimicrobial Activity

Key Observations :

- Antibacterial Potency : Piperidinyl-substituted compounds (e.g., 3c) show superior activity against Gram-positive bacteria compared to thioether derivatives .

- Antitrypanosomal Activity: Derivatives with trifluoromethyl groups (e.g., 56) exhibit potent activity against Trypanosoma brucei via mitochondrial membrane depolarization and ROS production .

Physicochemical and Structural Properties

Crystallographic Data

- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (1): Non-planar structure with torsion angles of 32.62° around the N–C bond. Hydrogen bonds (N–H···O, N–H···Cl) stabilize the crystal lattice .

- 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione (2): Similar non-planar conformation (torsion angle: 30.61°), highlighting the steric influence of bulky substituents .

Key Observations :

- Planarity and Bioactivity: Non-planar conformations may reduce intercalation with DNA but enhance interactions with enzyme active sites .

- Solubility : Ethoxy groups (as in the target compound) likely improve aqueous solubility compared to halogenated analogs .

Biological Activity

2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione, also known as a naphthoquinone derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and neuroprotective effects. This compound's structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione is . The compound features a naphthalene backbone with substituents that include an ethoxyphenyl group and a piperidine moiety. These structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various naphthoquinone derivatives, including our compound of interest. The compound exhibited significant activity against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

These results suggest that the compound can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi, highlighting its broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer potential of 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione has been investigated through in vitro assays against various cancer cell lines. The compound demonstrated cytotoxic effects comparable to established chemotherapeutics such as cisplatin.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of the compound against three cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 10 |

| SUIT-2 | 15 |

| HT-29 | 12 |

The compound was found to induce apoptosis in a dose-dependent manner, particularly in the MDA-MB-231 cell line, where it significantly increased the percentage of sub-G1 phase cells, indicating cell death .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which could enhance cognitive functions. This mechanism was supported by molecular docking studies that indicated favorable binding interactions between the compound and AChE .

Q & A

Q. What are the optimal synthetic pathways for 2-((4-Ethoxyphenyl)amino)-3-(piperidin-1-yl)naphthalene-1,4-dione, and how can reaction yields be improved?

Methodological Answer:

- Employ a stepwise approach: First, synthesize the naphthalene-1,4-dione core via Friedel-Crafts acylation or Diels-Alder reactions. Introduce the 4-ethoxyphenylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Finally, incorporate the piperidin-1-yl moiety using Buchwald-Hartwig coupling or SNAr reactions with piperidine .

- Optimize yields by varying solvents (DMF vs. THF), catalysts (Pd(OAc)₂ for coupling), and reaction times. Monitor intermediates via TLC and HPLC-MS for purity .

Q. How can the structural integrity and purity of this compound be validated?

Methodological Answer:

- Use X-ray crystallography for absolute configuration confirmation (as demonstrated for analogous naphthalene-diones in ).

- Characterize via / NMR (chemical shifts for ethoxy protons: δ 1.3–1.5 ppm; aromatic protons: δ 6.8–8.2 ppm) and FT-IR (C=O stretches at ~1670 cm⁻¹). Validate purity (>98%) via HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for tracking stability under varying pH conditions?

Methodological Answer:

- Perform UV-Vis spectroscopy in buffers (pH 3–10) to monitor absorbance shifts in the quinone moiety (λₘₐₓ ~450 nm). Degradation products can be identified via LC-MS/MS .

- Use NMR in D₂O to detect hydrolytic cleavage of the ethoxy group (loss of δ 1.3–1.5 ppm triplet) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound be resolved across different cell lines?

Methodological Answer:

- Conduct orthogonal assays: Compare apoptosis (Annexin V/PI staining) vs. ROS generation (DCFDA assay) in HeLa vs. MCF-7 cells.

- Validate target engagement via thermal shift assays (TSA) or CRISPR-Cas9 knockouts of suspected pathways (e.g., PI3K/Akt) .

- Account for cell-specific metabolic differences (e.g., CYP450 expression) using metabolic inhibitors like ketoconazole .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicity?

Methodological Answer:

- Follow a tiered approach:

Q. How can crystallographic data resolve discrepancies in proposed binding modes with biological targets?

Methodological Answer:

- Co-crystallize the compound with its target (e.g., topoisomerase II) and solve the structure via X-ray diffraction (resolution ≤2.0 Å). Compare electron density maps to docking simulations (AutoDock Vina) .

- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics (ΔH, ΔS) and resolve false positives from fluorescence-based assays .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

- Implement quality-by-design (QbD) principles: Control particle size (via micronization) and polymorphic form (via PXRD).

- Standardize cell culture conditions (passage number, serum lot) and use internal controls (e.g., staurosporine for apoptosis assays) .

Contradiction Analysis & Data Interpretation

Q. How to address inconsistencies in IC₅₀ values between enzymatic and cell-based assays?

Methodological Answer:

Q. What statistical methods are appropriate for multivariable optimization of synthesis and bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.